molecular formula C26H31NO3S B287933 N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Número de catálogo B287933
Peso molecular: 437.6 g/mol
Clave InChI: SCOLSLSJLUGQMW-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the regulation of B cell receptor signaling pathways.

Mecanismo De Acción

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide selectively binds to and inhibits the activity of BTK, a protein kinase that plays a critical role in the regulation of B cell receptor signaling pathways. By blocking BTK activity, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide disrupts the downstream signaling cascades that promote cancer cell survival and proliferation. This leads to apoptosis and tumor cell death.
Biochemical and Physiological Effects:
N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells and inhibits the growth of tumors in animal models. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK. This allows for more targeted inhibition of B cell receptor signaling pathways, which may reduce the risk of off-target effects. However, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has also been found to have limited efficacy in certain types of cancer, such as chronic lymphocytic leukemia. In addition, its safety profile and optimal dosing regimen have not yet been fully established.

Direcciones Futuras

There are several potential future directions for the development of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide treatment. This could help to identify patients who are most likely to benefit from the drug. Another area of research is the development of combination therapies that incorporate N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide with other drugs, such as immune checkpoint inhibitors, to enhance anti-tumor activity. Finally, further studies are needed to establish the safety and efficacy of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide in clinical trials.

Métodos De Síntesis

The synthesis method of N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-(diphenylmethyl)-2-methylpropan-1-ol in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to form the oxime. The final step involves the reaction of the oxime with phosphorus oxychloride to form N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide.

Aplicaciones Científicas De Investigación

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit B cell receptor signaling pathways and induce apoptosis in cancer cells. In addition, N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide has been found to enhance the anti-tumor activity of other drugs, such as rituximab and lenalidomide.

Propiedades

Nombre del producto

N-{1-[hydroxy(diphenyl)methyl]-2-methylpropyl}-2,4,6-trimethylbenzenesulfonamide

Fórmula molecular

C26H31NO3S

Peso molecular

437.6 g/mol

Nombre IUPAC

N-[(2S)-1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H31NO3S/c1-18(2)25(27-31(29,30)24-20(4)16-19(3)17-21(24)5)26(28,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-18,25,27-28H,1-5H3/t25-/m0/s1

Clave InChI

SCOLSLSJLUGQMW-VWLOTQADSA-N

SMILES isomérico

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

SMILES canónico

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.